Ethyl 2-ethoxy-5-iodobenzoate

Description

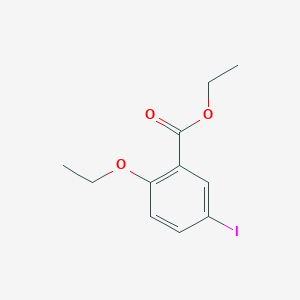

Ethyl 2-ethoxy-5-iodobenzoate is an iodinated aromatic ester featuring an ethoxy substituent at the 2-position and an iodine atom at the 5-position of the benzene ring. This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the iodine atom . Its molecular formula is inferred as C₁₀H₁₁IO₃, with a molecular weight of approximately 306.10 g/mol (calculated from structural analogs) .

Properties

CAS No. |

1131587-17-1 |

|---|---|

Molecular Formula |

C11H13IO3 |

Molecular Weight |

320.12 g/mol |

IUPAC Name |

ethyl 2-ethoxy-5-iodobenzoate |

InChI |

InChI=1S/C11H13IO3/c1-3-14-10-6-5-8(12)7-9(10)11(13)15-4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

BBKUZPZRXGMQJO-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)I)C(=O)OCC |

Canonical SMILES |

CCOC1=C(C=C(C=C1)I)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Detailed Analysis

Methyl 2-ethoxy-5-iodobenzoate (CAS 1269461-73-5)

- Structural Difference : Methyl ester (COOCH₃) instead of ethyl ester (COOCH₂CH₃).

- Impact: Reduced molecular weight (~14 g/mol lighter) and lower lipophilicity, improving solubility in polar solvents like methanol or acetonitrile. The methyl group may also decrease steric hindrance in reactions targeting the iodine atom .

Ethyl 4-iodo-2-methoxybenzoate (CAS 146335-26-4)

- Structural Difference : Methoxy (OCH₃) at position 2 and iodine at position 4 instead of 5.

- The iodine at position 4 may reduce steric accessibility compared to position 5, affecting regioselectivity in coupling reactions .

Ethyl 2-amino-5-iodobenzoate (CAS 268568-11-2)

- Structural Difference: Amino (-NH₂) group at position 2 instead of ethoxy.

- Impact: The amino group increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous systems. This makes the compound more suitable for pharmaceutical intermediates but less stable under oxidative conditions .

Reactivity in Cross-Coupling Reactions

The iodine atom in this compound facilitates palladium-catalyzed cross-coupling reactions, a feature shared with analogs like Mthis compound. However, the ethoxy group’s bulkiness may slow reaction kinetics compared to smaller substituents (e.g., methoxy) .

Solubility and Bioactivity

- Ethyl 2-amino-5-iodobenzoate demonstrates superior solubility in polar solvents (e.g., DMSO) due to its amino group, whereas this compound is more soluble in nonpolar solvents like ethyl acetate .

Q & A

What spectroscopic techniques are recommended for characterizing Ethyl 2-ethoxy-5-iodobenzoate, and how can contradictory data between NMR and mass spectrometry be resolved?

Basic Research Question

To characterize this compound, employ a multi-technique approach:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions and ester/ethoxy group integration. For iodine’s electron-withdrawing effects, observe chemical shifts in aromatic protons (δ ~7-8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight. Discrepancies between NMR and MS may arise from isotopic interference (e.g., iodine’s natural isotopic distribution) or fragmentation artifacts. Cross-validate with elemental analysis or X-ray crystallography for absolute confirmation .

How can researchers optimize synthetic yield of this compound when encountering low regioselectivity in iodination reactions?

Advanced Research Question

Low regioselectivity in aromatic iodination often stems from competing electrophilic pathways. To optimize:

- Reaction Conditions : Use directing groups (e.g., ethoxy) to favor para-iodination. Adjust stoichiometry (e.g., I₂ vs. N-iodosuccinimide) and catalysts (e.g., Lewis acids like FeCl₃) to suppress ortho byproducts.

- Computational Modeling : Apply density functional theory (DFT) to predict transition-state energies and identify steric/electronic barriers. Validate with kinetic studies .

What purification methods are most effective for isolating this compound from complex reaction mixtures?

Basic Research Question

Prioritize techniques that separate polar byproducts and unreacted starting materials:

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane. Monitor fractions via TLC (Rf ~0.4-0.6, visualized under UV/iodine staining) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to exploit differences in solubility between product and iodinated impurities .

In crystallographic studies of this compound, how should researchers address discrepancies between experimental data and computational docking results?

Advanced Research Question

Discrepancies may arise from crystal packing effects or model inaccuracies:

- Refinement Protocols : Use SHELXL for high-resolution data to refine anisotropic displacement parameters. Cross-check with independent software (e.g., Olex2) .

- Validation Tools : Apply R-factor analysis and electron density maps (e.g., Fo-Fc maps) to identify misplaced atoms. Re-examine hydrogen bonding and van der Waals interactions in docking simulations .

What are the critical parameters to consider when designing a stability study for this compound under various pH conditions?

Basic Research Question

Focus on hydrolytic degradation pathways:

- pH Range : Test acidic (pH 1-3), neutral (pH 7), and alkaline (pH 10-12) conditions. Monitor ester hydrolysis via HPLC (C18 column, UV detection at 254 nm) .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots. Correlate with temperature-controlled studies (25°C–60°C) .

How can isotopic labeling be strategically employed in mechanistic studies of this compound’s metabolic pathways?

Advanced Research Question

Isotopic labeling clarifies metabolic fate:

- ¹³C-Labeling : Introduce ¹³C at the ethoxy group to track cleavage via mass spectrometry. Compare fragmentation patterns in liver microsome assays .

- Radioisotopic Tracers : Use ¹²⁵I-labeled analogs to study biodistribution in vivo. Combine with autoradiography or gamma counting for quantitative analysis .

What strategies mitigate signal overlap challenges in NMR analysis of this compound derivatives?

Advanced Research Question

For crowded spectra:

- 2D NMR Techniques : Employ COSY (homonuclear) and HSQC (heteronuclear) to resolve overlapping proton signals. Focus on aromatic coupling patterns (e.g., meta vs. para substitution) .

- Dynamic NMR : Perform variable-temperature experiments to separate broadened signals caused by slow conformational exchange .

How should researchers design a structure-activity relationship (SAR) study for this compound analogs targeting enzyme inhibition?

Advanced Research Question

Key methodological considerations:

- Analog Synthesis : Systematically vary substituents (e.g., halogens at position 5, ester groups) while maintaining core structure.

- Enzyme Assays : Use fluorescence-based or calorimetric (ITC) assays to measure inhibition constants (Kᵢ). Validate docking results with mutational studies on active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.